Benzenepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester
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Overview
Description
Benzenepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester is an organic compound with the molecular formula C13H16O4. It is also known by other names such as ethyl 3-(ethoxycarbonyl)phenylpropanoate. This compound is characterized by its ester functional groups and aromatic ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester can be synthesized through the esterification of benzenepropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzenepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the ester groups can yield alcohols.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Benzenepropanoic acid derivatives.
Reduction: Benzenepropanol derivatives.
Substitution: Nitrobenzenepropanoic acid, halobenzenepropanoic acid.
Scientific Research Applications
Benzenepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of benzenepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in various biochemical pathways. The aromatic ring may also interact with hydrophobic pockets in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoylacetate: Similar ester structure but with a different substitution pattern on the aromatic ring.
Ethyl 3-phenylpropanoate: Lacks the additional ethoxycarbonyl group.
Ethyl cinnamate: Contains a double bond in the propanoic acid chain.
Uniqueness
Benzenepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester is unique due to the presence of both ethoxycarbonyl and ester groups, which provide distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions in biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
10036-21-2 |
---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
ethyl 3-(3-ethoxy-3-oxopropyl)benzoate |
InChI |
InChI=1S/C14H18O4/c1-3-17-13(15)9-8-11-6-5-7-12(10-11)14(16)18-4-2/h5-7,10H,3-4,8-9H2,1-2H3 |
InChI Key |
HDGSRVUQMHJTDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC(=CC=C1)C(=O)OCC |
Origin of Product |
United States |
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